An In-Depth Technical Guide to the Basic Properties of 5-Cyclohexylpyrrolidin-3-ol for Drug Discovery Professionals
An In-Depth Technical Guide to the Basic Properties of 5-Cyclohexylpyrrolidin-3-ol for Drug Discovery Professionals
Executive Summary
5-Cyclohexylpyrrolidin-3-ol is a substituted pyrrolidinol, a class of heterocyclic compounds recognized for its prevalence in biologically active molecules and approved pharmaceuticals.[1][2][3] The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, offers a unique three-dimensional architecture due to its non-planar, sp³-hybridized nature, which is highly advantageous for exploring pharmacophore space.[2][4] This guide provides a comprehensive analysis of the fundamental properties of 5-Cyclohexylpyrrolidin-3-ol, focusing on its molecular profile, physicochemical characteristics, synthesis, and potential applications in drug development. The strategic incorporation of a cyclohexyl group at the 5-position and a hydroxyl group at the 3-position significantly influences its lipophilicity, hydrogen bonding capacity, and overall pharmacological profile, making it a molecule of interest for medicinal chemists.
Molecular Profile & Physicochemical Properties
Chemical Structure and Stereochemistry
The structure of 5-Cyclohexylpyrrolidin-3-ol features a central pyrrolidine ring with a cyclohexyl substituent at the C5 position and a hydroxyl group at the C3 position. The presence of two stereocenters (C3 and C5) means the molecule can exist as four possible stereoisomers (e.g., (3R,5R), (3S,5S), (3R,5S), and (3S,5R)), which can be grouped into two pairs of diastereomers (cis and trans). The specific spatial orientation of these substituents is critical, as it dictates the molecule's interaction with chiral biological targets like enzymes and receptors, potentially leading to vastly different biological profiles for each isomer.[2][3]
Key Identifiers
A summary of the core identifiers for 5-Cyclohexylpyrrolidin-3-ol is presented below for unambiguous reference.
| Identifier | Value | Source |
| IUPAC Name | 5-cyclohexylpyrrolidin-3-ol | N/A |
| CAS Number | 1306604-76-1 | [5] |
| Molecular Formula | C₁₀H₁₉NO | [5] |
| Molecular Weight | 169.26 g/mol | [5] |
| Canonical SMILES | C1CCC(CC1)C2CC(CN2)O | [5] |
Physicochemical Data & Drug Development Implications
The physicochemical properties of a drug candidate are paramount as they govern its absorption, distribution, metabolism, and excretion (ADME) profile.[6][7][8] While experimental data for this specific molecule is scarce, reliable predictions can be made based on its structure and comparison to analogous compounds.
| Property | Predicted Value | Implication in Drug Development |
| pKa (Basic) | 9.5 - 10.5 | The pyrrolidine nitrogen is basic, meaning the compound will be predominantly protonated and positively charged at physiological pH (~7.4).[4] This enhances aqueous solubility but may reduce passive membrane permeability. |
| cLogP | 1.5 - 2.5 | The calculated octanol-water partition coefficient (cLogP) suggests moderate lipophilicity.[6] This value is often within the desired range for oral bioavailability, balancing solubility with membrane permeability. The cyclohexyl group significantly increases lipophilicity compared to an unsubstituted pyrrolidinol. |
| Topological Polar Surface Area (TPSA) | 32.3 Ų | This value, primarily from the hydroxyl and amine groups, indicates good potential for crossing the blood-brain barrier and cell membranes. Compounds with TPSA < 90 Ų are often CNS-active. |
| Hydrogen Bond Donors | 2 (O-H, N-H) | These groups are crucial for target binding and contribute to aqueous solubility.[1] |
| Hydrogen Bond Acceptors | 2 (O, N) | The nitrogen and oxygen atoms can act as hydrogen bond acceptors, facilitating interactions with biological targets.[1] |
Synthesis and Characterization
The synthesis of substituted pyrrolidinols can be achieved through various established organic chemistry methodologies. A common and effective approach is the 1,3-dipolar cycloaddition reaction.[4][9]
Retrosynthetic Strategy & Rationale
A logical retrosynthetic approach involves a [3+2] cycloaddition between an azomethine ylide and an appropriate dipolarophile. This method is highly valued for its ability to construct the five-membered pyrrolidine ring with good control over regio- and stereoselectivity.[4] The azomethine ylide can be generated in situ from the condensation of an amino acid (like glycine) and an aldehyde (cyclohexanecarboxaldehyde).
Detailed Experimental Protocol: [3+2] Cycloaddition
This protocol is a representative method for synthesizing the pyrrolidine core structure.
Step 1: In Situ Generation of Azomethine Ylide
-
To a solution of glycine methyl ester hydrochloride (1.2 equivalents) and cyclohexanecarboxaldehyde (1.0 equivalent) in anhydrous toluene (0.5 M), add triethylamine (1.3 equivalents) dropwise at room temperature.
-
Heat the mixture to reflux (approx. 110 °C) for 1-2 hours with a Dean-Stark apparatus to remove water. The formation of the imine is the precursor to the ylide.
Step 2: Cycloaddition Reaction
-
To the refluxing solution containing the in situ generated azomethine ylide, add a solution of a suitable vinyl dipolarophile (e.g., ethyl acrylate, 1.1 equivalents) in toluene dropwise over 30 minutes.
-
Maintain the reaction at reflux for 6-12 hours, monitoring progress by Thin Layer Chromatography (TLC). The cycloaddition forms the substituted pyrrolidine ring.
Step 3: Reduction and Deprotection
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the crude residue in anhydrous tetrahydrofuran (THF) and cool to 0 °C.
-
Add lithium aluminum hydride (LiAlH₄) (2.5 equivalents) portion-wise. This step reduces the ester group to the primary alcohol (at C3) and potentially other reducible functionalities.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Carefully quench the reaction by sequential addition of water, 15% NaOH solution, and water again.
-
Filter the resulting solids and wash thoroughly with ethyl acetate.
Step 4: Purification
-
Concentrate the combined organic filtrates in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to yield 5-Cyclohexylpyrrolidin-3-ol.
Purification and Verification Workflow
The identity and purity of the final compound must be rigorously confirmed using a standardized analytical workflow.
Caption: Post-synthesis purification and analytical verification workflow.
Analytical Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include multiplets for the cyclohexyl protons, distinct signals for the protons on the pyrrolidine ring, and a broad singlet for the hydroxyl proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Approximately 10 distinct carbon signals are expected, corresponding to the different carbon environments in the cyclohexyl and pyrrolidine moieties.
-
Mass Spectrometry (MS): The ESI+ mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 170.27.
Pharmacological Context and Potential Applications
The Pyrrolidine Scaffold in Medicinal Chemistry
The pyrrolidine ring is a "privileged scaffold" in drug discovery, found in numerous FDA-approved drugs such as Captopril (ACE inhibitor) and various anticonvulsants.[1][3] Its utility stems from several key features:
-
Improved Physicochemical Properties: The nitrogen atom can serve as a hydrogen bond donor or acceptor, often enhancing aqueous solubility.[1][10]
-
Stereochemical Richness: The sp³-hybridized carbons allow for precise three-dimensional arrangements of substituents, enabling high-affinity and selective interactions with biological targets.[2][4]
-
Metabolic Stability: The saturated ring is generally more resistant to metabolic degradation than aromatic counterparts.
Potential Mechanisms and Therapeutic Targets
Given its structure, 5-Cyclohexylpyrrolidin-3-ol and its derivatives could be investigated for activity in several areas, particularly those involving the central nervous system (CNS). The scaffold is common in compounds targeting:
-
Ion Channels: Modulators of calcium or sodium channels.
-
G-Protein Coupled Receptors (GPCRs): As ligands for muscarinic, dopaminergic, or serotonergic receptors.
-
Enzyme Inhibitors: For example, inhibitors of dipeptidyl peptidase-4 (DPP-4) or other proteases.
If this scaffold were to act as an agonist for a Gq-coupled receptor, such as the M1 muscarinic acetylcholine receptor, the following signaling cascade would be initiated.
Caption: Hypothetical Gq protein-coupled receptor signaling pathway.
Safety and Handling
As a novel chemical entity, 5-Cyclohexylpyrrolidin-3-ol should be handled with appropriate care in a laboratory setting.
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and chemical-resistant gloves, should be worn at all times.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.
-
Toxicity: No specific toxicity data is available. However, related pyrrolidine motifs may have the potential to be bioactivated to reactive iminium ions.[10] Therefore, prudent handling is advised until toxicological studies are performed.
References
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Mol Divers, 25(3), 1739-1782. Available at: [Link].
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. Available at: [Link].
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. Available at: [Link].
-
Grygorenko, O., et al. (2021). Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. ResearchGate. Available at: [Link].
-
Rufa, F., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. J Comput Aided Mol Des, 35(8), 919-938. Available at: [Link].
-
Rufa, F., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. PubMed. Available at: [Link].
-
Gurbych, O., et al. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. Available at: [Link].
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link].
-
Wang, Q., et al. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Molecules, 29(12), 2845. Available at: [Link].
-
Wikipedia. N-Cyclohexyl-2-pyrrolidone. Wikipedia. Available at: [Link].
-
General procedures for the synthesis of pyrrolidine adducts. ResearchGate. Available at: [Link].
-
Shiraishi, T., et al. (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. ACS Med Chem Lett, 10(10), 1406-1411. Available at: [Link].
-
Organic Chemistry Portal. Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link].
-
PubChem. N-Cyclohexyl-2-pyrrolidone. PubChem. Available at: [Link].
-
Cheméo. Chemical Properties of N-Cyclohexyl-2-pyrrolidone (CAS 6837-24-7). Cheméo. Available at: [Link].
-
PubChem. N-(Cyclohexylmethyl)Pyrrolidine. PubChem. Available at: [Link].
-
PrepChem. Synthesis of (S)-3-cyclohexyl-1-propyn-3-ol. PrepChem.com. Available at: [Link].
-
PubChem. 2,5-Pyrrolidinedione, 3-(4-cyclopropylphenyl)-. PubChem. Available at: [Link].
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labshake.com [labshake.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ãWhitepaperãPyrrolidine Derivatives in Drug Discovery [promotion.pharmablock.com]
